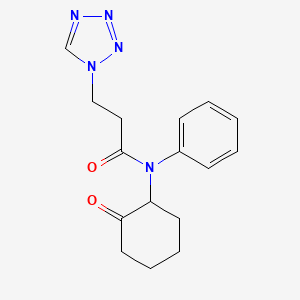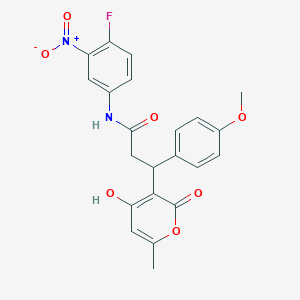![molecular formula C26H22Cl2N4O2 B14943477 3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Solid support catalysts such as aluminum oxide can also be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale multicomponent reactions and condensation reactions under controlled conditions. The use of solid support catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds are closely related and are also studied for their diverse biological activities.
Uniqueness
3-(4-{[6-CHLORO-2-(4-CHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H22Cl2N4O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
3-[4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C26H22Cl2N4O2/c1-2-26(14-13-22(33)31-25(26)34)17-5-10-20(11-6-17)29-24-23(16-3-7-18(27)8-4-16)30-21-12-9-19(28)15-32(21)24/h3-12,15,29H,2,13-14H2,1H3,(H,31,33,34) |
InChI Key |
RVAYDZSDIXOWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)

![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B14943447.png)
![7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14943453.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943458.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
